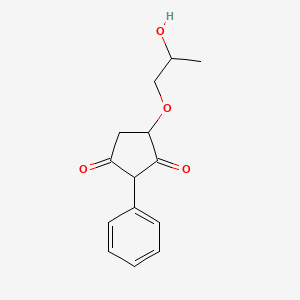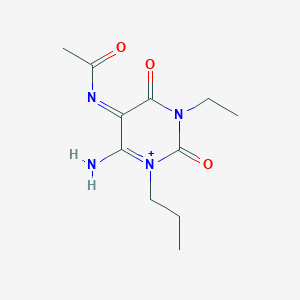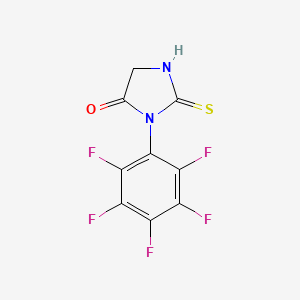
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an imidazolidinone ring with a sulfanylidene substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one typically involves the reaction of pentafluorophenyl-substituted precursors with imidazolidinone derivatives under controlled conditions. One common method includes the use of pentafluorophenyl isocyanate and thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets through its reactive functional groups. The pentafluorophenyl group can engage in π-π interactions, while the sulfanylidene group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl esters: These compounds share the pentafluorophenyl group and are used in similar applications, particularly in peptide synthesis.
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and used in catalysis.
Uniqueness
3-(Pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one is unique due to the combination of the pentafluorophenyl group and the sulfanylidene-imidazolidinone structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
252663-73-3 |
|---|---|
Fórmula molecular |
C9H3F5N2OS |
Peso molecular |
282.19 g/mol |
Nombre IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H3F5N2OS/c10-3-4(11)6(13)8(7(14)5(3)12)16-2(17)1-15-9(16)18/h1H2,(H,15,18) |
Clave InChI |
REPIDDCZCYTZRN-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=S)N1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


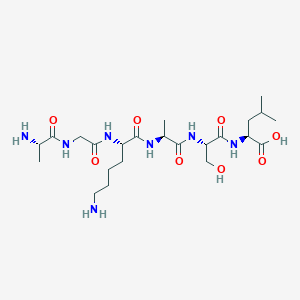
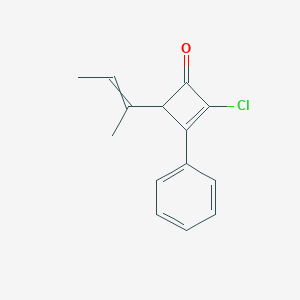
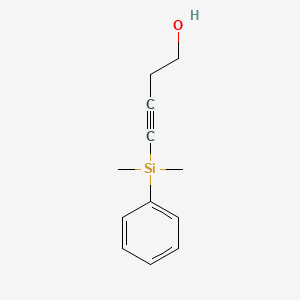
![2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol](/img/structure/B14241632.png)
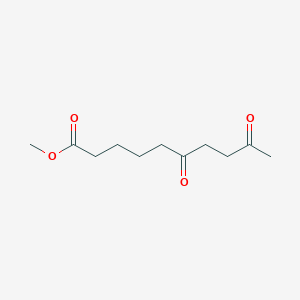
![Octyl 4-[(E)-{4-[2-(9H-carbazol-9-yl)ethoxy]phenyl}diazenyl]benzoate](/img/structure/B14241654.png)
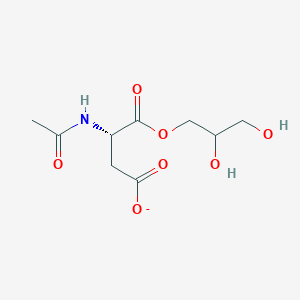
![Benzene, 1-[(1-chloro-2-methyl-1-propenyl)sulfinyl]-4-methyl-](/img/structure/B14241667.png)
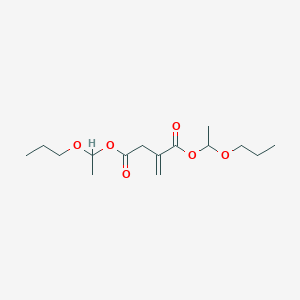
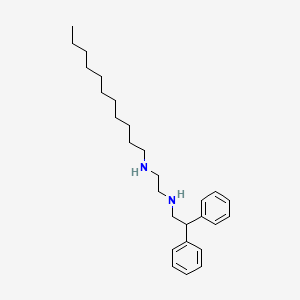
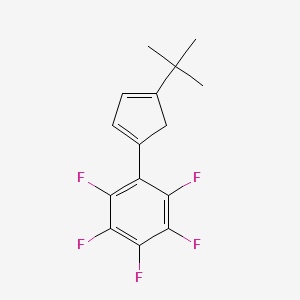
![Acetamide, N-[(1R)-1,2,2-trimethylpropyl]-](/img/structure/B14241682.png)
